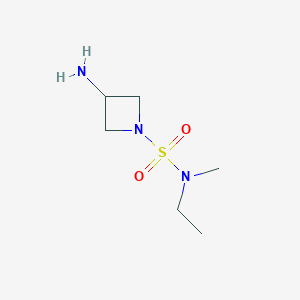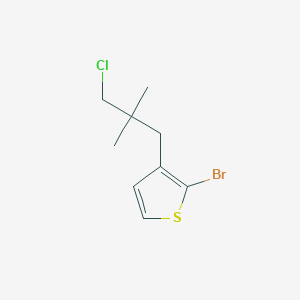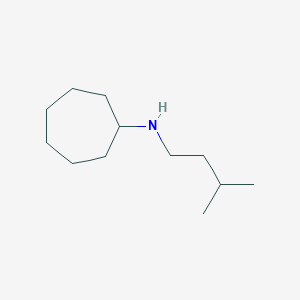
N-(3-methylbutyl)cycloheptanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylbutyl)cycloheptanamine is an organic compound with the molecular formula C12H25N It is a derivative of cycloheptanamine, where the amine group is substituted with a 3-methylbutyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)cycloheptanamine typically involves the reaction of cycloheptanamine with 3-methylbutyl halides under basic conditions . The reaction can be carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound .
化学反应分析
Types of Reactions
N-(3-methylbutyl)cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amines with various functional groups.
科学研究应用
N-(3-methylbutyl)cycloheptanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
作用机制
The mechanism of action of N-(3-methylbutyl)cycloheptanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Cycloheptanamine: The parent compound without the 3-methylbutyl substitution.
N-(3-methylbutyl)cyclohexanamine: A similar compound with a cyclohexane ring instead of a cycloheptane ring.
N-(3-methylbutyl)cyclooctanamine: A similar compound with a cyclooctane ring instead of a cycloheptane ring.
Uniqueness
N-(3-methylbutyl)cycloheptanamine is unique due to its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylbutyl group can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets .
属性
分子式 |
C12H25N |
|---|---|
分子量 |
183.33 g/mol |
IUPAC 名称 |
N-(3-methylbutyl)cycloheptanamine |
InChI |
InChI=1S/C12H25N/c1-11(2)9-10-13-12-7-5-3-4-6-8-12/h11-13H,3-10H2,1-2H3 |
InChI 键 |
FNVAFQYYKGUOJU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCNC1CCCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


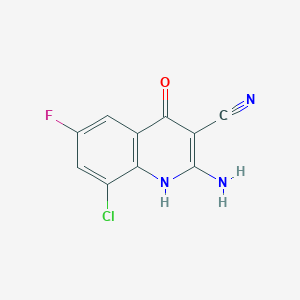

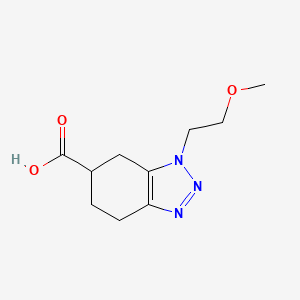
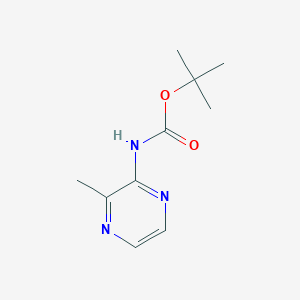
![4-{[3-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine dihydrochloride](/img/structure/B13226313.png)
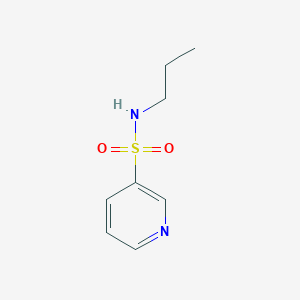
![2-[(Butan-2-yl)amino]-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B13226327.png)
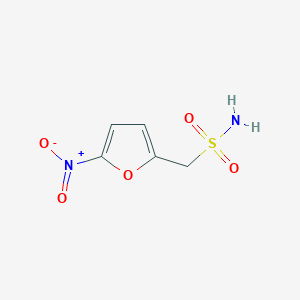
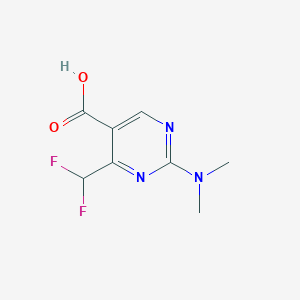
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid](/img/structure/B13226348.png)
